2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone
Description
2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by a pyridazine core substituted with a phenyl group at position 6 and a 2-pyridinyl-piperazinyl ethyl ketone moiety at position 2. This structure confers unique physicochemical and biological properties, positioning it as a candidate for pharmacological exploration. Pyridazinones are widely studied for their diverse bioactivities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects .
Properties
IUPAC Name |
2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-20-10-9-18(17-6-2-1-3-7-17)23-26(20)16-21(28)25-14-12-24(13-15-25)19-8-4-5-11-22-19/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPXFWVRQGVJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under reflux conditions.
Substitution with Pyridine Moiety: The final step involves the substitution of the piperazine ring with a pyridine moiety, which can be achieved through nucleophilic substitution reactions using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Pyridine derivatives, halogenated compounds, nucleophiles or electrophiles, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C25H24N4O2
- Molecular Weight : 412.49 g/mol
- IUPAC Name : 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone
The compound features a pyridazine ring system, which is known for its diverse biological activities, including anti-inflammatory and antitumor properties. Its structure allows for various interactions with biological targets, making it a candidate for drug development.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that pyridazinone derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antidepressant Effects
The piperazine moiety in the structure is associated with antidepressant activity. Compounds containing piperazine have been shown to interact with serotonin receptors, suggesting that this pyridazinone derivative could potentially serve as a novel antidepressant agent.
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound possess antimicrobial activity against a range of pathogens. The presence of the pyridine ring may enhance its ability to penetrate bacterial membranes, thus exhibiting bactericidal effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Structure-Activity Relationships (SAR)
- Piperazine Modifications: The 2-pyridinyl group in the target compound may improve π-π stacking or hydrogen bonding compared to methoxy () or fluorophenyl () substituents. Piperazine rings with electron-withdrawing groups (e.g., 4-Cl in ) enhance enzyme inhibition (e.g., MAO-B), while bulky substituents (e.g., 2-methoxyphenoxy in ) improve receptor selectivity.
- Pyridazinone Core: Substitution at position 6 with aromatic groups (phenyl, chlorophenyl) is critical for bioactivity. For example, 6-phenyl derivatives () show fungicidal activity, while 6-(4-Cl-phenyl) variants () exhibit potent MAO-B inhibition.
- Ketone Linker: The ethyl ketone bridge between pyridazinone and piperazine (common in all compounds) allows conformational flexibility, facilitating interactions with hydrophobic enzyme pockets or receptor sites .
Pharmacological and Industrial Relevance
- Enzyme Inhibition: Piperazine-containing pyridazinones (e.g., ) demonstrate nanomolar-range MAO-B inhibition, suggesting utility in neurodegenerative disease research.
Biological Activity
The compound 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies to illustrate its pharmacological significance.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 388.5 g/mol
Anticancer Activity
Recent studies have demonstrated that pyridazinone derivatives exhibit significant anticancer properties. In a screening against 60 cancer cell lines conducted by the National Cancer Institute (NCI), compounds similar to this compound showed promising results:
- Growth Inhibition Percentages (GI%) : Ranged from 62.21% to 100.14% across various cancer types including melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer.
- GI50 Values : For selected compounds, GI50 values were reported between 1.66 µM and 100 µM, indicating potent activity against specific cancer cell lines .
The mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : Compound 10l induced G0–G1 phase cell cycle arrest in A549 cells, increasing the population of cells in this phase from 85.41% to 90.86%.
- Gene Expression Modulation : Upregulation of pro-apoptotic genes such as p53 and Bax, alongside downregulation of the anti-apoptotic gene Bcl-2, was observed .
Antimicrobial Activity
In addition to anticancer properties, pyridazinone derivatives have shown significant antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : Compounds demonstrated MIC values ranging from 0.5 to 128 µg/mL against various bacterial strains including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- VEGFR-2 Inhibition : Some derivatives exhibited IC50 values between 60.70 nM and 1800 nM for VEGFR-2 inhibition, suggesting a dual role as both antimicrobial and anticancer agents .
Study on Anticancer Activity
In a study published in August 2024, pyridazinone-based compounds were synthesized and evaluated for their anticancer potential. The results indicated that certain derivatives not only inhibited tumor growth but also influenced apoptotic pathways significantly. The study highlighted the importance of structural modifications in enhancing biological activity .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyridazinone derivatives revealed that modifications to the piperazine moiety could enhance efficacy against resistant bacterial strains. The findings underscored the versatility of pyridazinones in drug development for infectious diseases .
Q & A
Q. What are the recommended synthetic routes for 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-6-phenyl-3(2H)-pyridazinone, and how do reaction conditions influence yield?
A common method involves condensation reactions between 6-phenylpyridazin-3(2H)-one and a ketone/aldehyde derivative (e.g., phenylacetaldehyde) in the presence of a base like sodium ethoxide. Multi-step protocols may also incorporate piperazine derivatives to introduce the 4-(2-pyridinyl)-1-piperazinyl moiety . Key factors include:
- Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalysts : Bases (e.g., NaOEt) drive nucleophilic addition-elimination mechanisms .
Yield optimization requires iterative adjustments to these parameters, monitored via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 290.322 for C₁₈H₁₄N₂O₂) .
- X-ray Crystallography : Resolves piperazinyl-pyridazinone conformation and intermolecular interactions (e.g., hydrogen bonding in triclinic crystal systems, P1 space group) .
Q. What is the hypothesized mechanism of action for this compound’s biological activity?
Pyridazinone derivatives often target phosphodiesterase (PDE) enzymes , modulating cyclic nucleotide levels (cAMP/cGMP). The 2-pyridinyl-piperazinyl group may enhance binding to PDE active sites via hydrogen bonding and π-π stacking . Competitive inhibition assays (e.g., fluorescence polarization) validate target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antiplatelet or inotropic activity?
- Substituent Effects :
- Bioisosteric Replacements : Morpholinyl or benzimidazolyl analogs (e.g., from ) maintain activity while reducing toxicity .
Dose-response assays (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) quantify these effects .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Q. What strategies improve pharmacokinetic properties (e.g., bioavailability) of this compound?
Q. What experimental approaches validate target specificity and off-target effects?
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-rolipram) to quantify PDE subtype selectivity .
- Kinome Screening : Profile activity against 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
Q. How can analytical challenges in purity assessment be addressed during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
